molecular formula C18H22 B15351252 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl

3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl

Cat. No.: B15351252
M. Wt: 238.4 g/mol
InChI Key: JQDKLRDTPXELAB-UHFFFAOYSA-N
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Description

3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl is a symmetrical, highly methylated biphenyl compound with the molecular formula C18H22

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl typically involves the Friedel-Crafts alkylation reaction. This reaction requires a biphenyl substrate and a methylating agent, such as methyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be achieved using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of biphenylquinones.

  • Reduction: Reduction reactions typically result in the formation of partially hydrogenated biphenyl derivatives.

  • Substitution: Substitution reactions can produce various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be employed in the study of molecular interactions and as a probe in biological assays.

  • Industry: It is used in the production of high-performance materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 3,3',4,4',5,5'-Hexamethyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions. The pathways involved can vary widely depending on the biological system and the desired outcome.

Comparison with Similar Compounds

  • 2,2',6,6'-Tetramethylbiphenyl

  • 4,4'-Dimethylbiphenyl

  • 2,2',4,4',6,6'-Hexamethylbiphenyl

Properties

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1,2,3-trimethyl-5-(3,4,5-trimethylphenyl)benzene

InChI

InChI=1S/C18H22/c1-11-7-17(8-12(2)15(11)5)18-9-13(3)16(6)14(4)10-18/h7-10H,1-6H3

InChI Key

JQDKLRDTPXELAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)C)C2=CC(=C(C(=C2)C)C)C

Origin of Product

United States

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